1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features both azetidine and pyrrolidine rings. These structures are notable for their applications in medicinal chemistry and materials science due to their unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2,5-dione structure have been reported to have a variety of biological activities . The exact target would depend on the specific modifications and functional groups present in the compound.
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment have been reported to positively affect the anticonvulsant activity for similar compounds .
Biochemical Pathways
Compounds with a similar structure have been reported to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar structure have been reported to have a variety of biological activities, which would depend on their specific targets .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit similar biological activities, but differ in their chemical reactivity and stability.
Pyrrolidine-2,5-dione derivatives: These compounds have the pyrrolidine-2,5-dione moiety and are used in similar applications, but may have different pharmacokinetic properties and therapeutic potentials.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-11-3-2-4-12(7-11)22(19,20)15-8-10(9-15)16-13(17)5-6-14(16)18/h2-4,7,10H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXRYMEICTMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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